molecular formula C18H17ClFNOS B1360470 3-Chloro-5-fluoro-2'-thiomorpholinomethyl benzophenone CAS No. 898782-20-2

3-Chloro-5-fluoro-2'-thiomorpholinomethyl benzophenone

Cat. No. B1360470
CAS RN: 898782-20-2
M. Wt: 349.9 g/mol
InChI Key: HFZFZVAGOJCQCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3-Chloro-5-fluoro-2’-thiomorpholinomethyl benzophenone” is a chemical compound with the molecular formula C18H17ClFNOS and a molecular weight of 349.9 g/mol . It is intended for research use only and is not for human or veterinary use.


Physical And Chemical Properties Analysis

While the molecular formula and weight are known , other physical and chemical properties such as melting point, boiling point, and density were not available in the sources I found.

Scientific Research Applications

Alzheimer's Disease Research

  • Benzophenone derivatives, including fluorinated types, have been investigated for their potential against Alzheimer's Disease. They target β-secretase (BACE-1) and acetylcholinesterase (AChE) while also countering intracellular ROS formation (Belluti et al., 2014).

Cytotoxicity Studies

  • Benzophenone-3 (BP-3), a related compound, is known for its cytotoxic effects in various cells, including rat thymocytes, due to increased intracellular Zn2+ levels and vulnerability to oxidative stress (Utsunomiya et al., 2019).

Antimicrobial Activity

  • Certain fluorinated benzothiazolo imidazole compounds, synthesized from similar benzophenone derivatives, showed notable antimicrobial properties (Sathe et al., 2011).

Photochemistry in Bioorganic Chemistry

  • Benzophenone photophores, derived from similar compounds, are utilized in bioorganic chemistry for covalent attachment processes in protein interaction mapping, proteome profiling, and bioconjugation (Dormán et al., 2016).

Antitumor Activity

  • Novel benzophenone derivatives, including morpholino and thiomorpholino benzophenones, demonstrate significant antitumor activity, particularly against leukemia and lung carcinoma cells (Kumazawa et al., 1997).

Synthetic Processes

  • The synthesis of benzophenone derivatives, such as 4-chloro-4′-(chlorodifluoromethoxy)benzophenone, has been developed for industrial applications, highlighting the versatility of these compounds (Karrer et al., 2000).

Environmental Impact and Toxicity

  • The degradation, transformation, and toxicity of benzophenone-type UV filters in water environments are of concern due to their potential endocrine-disrupting effects (Guo et al., 2016).

Mechanism of Action

The mechanism of action for this compound is not specified in the sources I found .

Safety and Hazards

The specific safety and hazard information for this compound is not provided in the sources I found .

Future Directions

The future directions for the research and application of this compound are not specified in the sources I found .

properties

IUPAC Name

(3-chloro-5-fluorophenyl)-[2-(thiomorpholin-4-ylmethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClFNOS/c19-15-9-14(10-16(20)11-15)18(22)17-4-2-1-3-13(17)12-21-5-7-23-8-6-21/h1-4,9-11H,5-8,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFZFZVAGOJCQCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCN1CC2=CC=CC=C2C(=O)C3=CC(=CC(=C3)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClFNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60643836
Record name (3-Chloro-5-fluorophenyl){2-[(thiomorpholin-4-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60643836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

349.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

898782-20-2
Record name Methanone, (3-chloro-5-fluorophenyl)[2-(4-thiomorpholinylmethyl)phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898782-20-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3-Chloro-5-fluorophenyl){2-[(thiomorpholin-4-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60643836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.